3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
The compound “3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . Another method involves a three-component one-pot reaction between 6-amino-1,3-dimethyl uracil, aromatic aldehydes, and 1,3-dicarbonyl compounds .Scientific Research Applications
Microwave Activation in Synthesis
Microwave irradiation has been explored for the oxidation of heterocycles in the pyridine series, leading to the efficient synthesis of N-oxides and other nitrogen heterocycles. This method showcases the utility of microwave activation in facilitating chemical reactions that produce compounds related to the chemical structure of interest (Khrustalev et al., 2008).
Structural Analysis through X-ray Crystallography
The structural intricacies of pyridine and pyrimidine derivatives have been elucidated through X-ray crystallography. Studies reveal the formation of complex hydrogen bonding patterns, contributing to the understanding of molecular assemblies and their potential applications in materials science (Orozco et al., 2009).
Self-Assembly and H-Bonding
Research into the self-assembly mechanisms of 2-aminopyrimidinones demonstrates the role of hydrogen bonding in the formation of structured aggregates. This insight is pivotal for the development of novel materials and pharmaceutical compounds (Bararjanian et al., 2010).
Antitumor Activity
Pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones have shown potential antitumor activity, highlighting the significance of chemical synthesis in the discovery of new cancer therapies. The study of these compounds provides valuable insights into the development of novel anticancer agents (Insuasty et al., 2013).
Multicomponent Reaction Synthesis
The one-step, three-component synthesis of pyridines and 1,4-dihydropyridines illustrates the versatility of multicomponent reactions in creating medicinally relevant scaffolds. This approach simplifies the synthesis process and opens avenues for generating diverse chemical libraries (Evdokimov et al., 2006).
Mechanism of Action
Target of Action
The primary targets of the compound 3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide are cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle .
Mode of Action
The compound this compound interacts with its targets, the CDKs, by inhibiting their activities . This results in the disruption of the cell cycle, thereby inhibiting cell division .
Biochemical Pathways
The compound this compound affects the cell cycle pathway . The downstream effects include the inhibition of cell proliferation, which is particularly relevant in the context of cancer, where uncontrolled cell division is a key characteristic .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of CDKs . This leads to the disruption of the cell cycle and the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
Related compounds in the pyrido[2,3-d]pyrimidines class have been shown to interact with various enzymes and proteins . For instance, they have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .
Cellular Effects
Related pyrido[2,3-d]pyrimidines have been reported to exhibit anti-tumor, antibacterial, and antifungal activities . They have also been found to inhibit the growth of certain tumor cell lines in culture .
Molecular Mechanism
Related compounds have been found to inhibit the activity of dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .
Properties
IUPAC Name |
3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c24-16(12-3-2-8-22(27)11-12)21-9-5-13(6-10-21)23-17(25)14-4-1-7-19-15(14)20-18(23)26/h1-4,7-8,11,13H,5-6,9-10H2,(H,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYDPJBOOVUZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C[N+](=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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